molecular formula C10H12O B7818849 (1S)-1-phenylbut-3-en-1-ol CAS No. 77118-87-7

(1S)-1-phenylbut-3-en-1-ol

Cat. No.: B7818849
CAS No.: 77118-87-7
M. Wt: 148.20 g/mol
InChI Key: RGKVZBXSJFAZRE-JTQLQIEISA-N
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Description

(1S)-1-phenylbut-3-en-1-ol: is an organic compound that belongs to the class of alcohols It features a phenyl group attached to a butenyl chain with a hydroxyl group at the first carbon This compound is chiral, with the (1S) configuration indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (1S)-1-phenylbut-3-en-1-ol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with crotonaldehyde under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

    Reduction of Ketones: Another method involves the reduction of (1S)-1-phenylbut-3-en-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is typically performed in anhydrous ether or tetrahydrofuran as the solvent.

Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-phenylbut-3-en-1-ol can undergo oxidation reactions to form (1S)-1-phenylbut-3-en-1-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to (1S)-1-phenylbut-3-en-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine for halogenation or tosyl chloride in pyridine for tosylation.

Major Products:

    Oxidation: (1S)-1-phenylbut-3-en-1-one.

    Reduction: (1S)-1-phenylbut-3-en-1-amine.

    Substitution: (1S)-1-phenylbut-3-en-1-chloride or (1S)-1-phenylbut-3-en-1-tosylate.

Scientific Research Applications

Chemistry: (1S)-1-phenylbut-3-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of complex molecules in organic chemistry.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alcohols. It may also be used in the synthesis of biologically active molecules for research purposes.

Medicine: The compound has potential applications in the pharmaceutical industry as a precursor for the synthesis of drugs. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure allows for the creation of compounds with desirable sensory properties.

Mechanism of Action

The mechanism of action of (1S)-1-phenylbut-3-en-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various substitution and addition reactions. In biological systems, its mechanism of action would depend on the specific enzymes and pathways it interacts with, which could involve oxidation-reduction reactions or other metabolic processes.

Comparison with Similar Compounds

    (1R)-1-phenylbut-3-en-1-ol: The enantiomer of (1S)-1-phenylbut-3-en-1-ol with a different spatial arrangement of atoms.

    1-phenylbut-3-en-1-one: The oxidized form of this compound.

    1-phenylbut-3-en-1-amine: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer and other similar compounds. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1S)-1-phenylbut-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKVZBXSJFAZRE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426361
Record name (1S)-1-Phenylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77118-87-7
Record name (1S)-1-Phenylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Water (0.25 ml) was added to this silica gel supporting scandium (75 mg), and while stirring, 4-phenyl-2-butanone (0.25 mmol) and tetraallyltin (0.125 mmol) were continuously added. The mixture was stirred at 40° C. for 24 hours. The mixture was returned to room temperature, and then was extracted four times by a decantation method using hexane. The solvent was distilled off under reduced pressure, and then the residue was purified by silica gel thin layer chromatography, to obtain the target product, 1-phenyl-3-buten-1-ol. Yield 98%.
Quantity
0.25 mmol
Type
reactant
Reaction Step One
Quantity
0.125 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The following procedure for the preparation of allylpinacolboronate ester is representative. A 25-mL round-bottom flask equipped with a magnetic stir bar was charged with magnesium turnings (0.04 g, 1.65 mmol) and fitted with a rubber septum. The flask was purged with argon and charged with dry THF (2.3 mL) followed by PinBH (0.199 mL, 1.37 mmol). To the reaction mixture allylbromide (0.116 mL, 1.37 mmol) was added drop wise with constant stirring over five minutes at 25° C. After stirring for 30 min at 25° C., a second equivalent of allylbromide (0.116 mL, 1.37 mmol) was added. After 90 min of stirring at 25° C. the magnesium turnings were fully consumed and 11B NMR analysis confirmed the complete formation of allylpinacolboronate. Benzaldehyde (0.138 mL, 1.37 mmol) was then added and the reaction mixture was stirred for addition 12 h at 25° C. The reaction mixture was then diluted with hexane (5 mL), quenched with aqueous 1 M HCl (5 mL) and transferred to a separatory funnel. The organic layer was washed with aqueous 1 M NaOH (2×5 mL) and DI water (2×3 mL). The combined organic layers were dried over anhydrous MgSO4, filtered, and dried under vacuo (25° C., 1 Torr) to afford 1-phenyl-3-buten-1-ol as a clear colorless oil; 94.5% (0.190 g). The results for the other allylpinacolborane esters prepared by this method are summarized in Table 3.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step Two
Quantity
0.116 mL
Type
reactant
Reaction Step Three
Quantity
0.116 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.138 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To 0.90 ml (3.0 mmol) of tetraisopropoxytitanium and 5 ml of n-butyl ether solution containing allyl bromide (3.0 mmol) was added dropwise at −78° C. 6.2 ml of 0.97M n-butyl ether solution containing isopropylmagnesium bromide (6.0 mmol). After stirring at −50° C. to −40° C. for 1 hour, the reaction liquid was given 0.21 ml (2.1 mmol) of benzaldehyde and heated to 0° C. over 30 minutes. With 10 ml of 3N hydrochloric acid added, the solution was heated to room temperature and separated into layers. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate. After drying with anhydrous magnesium sulfate, the solution was freed of solvent by vacuum distillation. The residues were purified by silica gel chromatography. Thus there was obtained 252 mg of 1-phenyl-3-buten-1-ol (81% yields based on benzaldehyde).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
3 mmol
Type
reactant
Reaction Step Three
Quantity
0.9 mL
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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